molecular formula C18H19F2N3O2S B610059 PF9238 CAS No. 1621585-17-8

PF9238

Cat. No. B610059
CAS RN: 1621585-17-8
M. Wt: 379.43
InChI Key: HVEVDFRWOQHAPJ-CKMNQQOVSA-N
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Description

PF9238 is an inhibitor of beta-secretase I . It has a CatD potency of 12 uM in vivo . The CAS number for this compound is 1621585-17-8 .


Molecular Structure Analysis

The molecular formula of this compound is C18H19F2N3O2S . The molecular weight is 379.42 . The structure determination of small molecule compounds like this compound can be carried out by methods such as 3D electron diffraction .

Scientific Research Applications

High Levels of Hsp90 Cochaperone p23 Promote Tumor Progression

  • Overview : The study investigates how high levels of the Hsp90 cochaperone p23 affect breast cancer progression, focusing on its role in metastasis and drug resistance. (Simpson et al., 2010)

New Trends and Future Perspectives on Plasma Focus Research

  • Overview : This paper discusses recent developments in plasma focus (PF) devices, exploring applications in non-destructive tests, substance detection, biology, and materials science. (Soto, 2005)

Progress in Plasma Focus Research and Applications

  • Overview : This research analyzes current trends in plasma focus (PF) technology, highlighting its potential in high-energy-density physics and other applications. (Krauz, 2006)

Role of Heat-Shock Protein 90 in Hepatitis E Virus Capsid Trafficking

  • Overview : The study explores the role of heat-shock protein 90 (HSP90) in the intracellular transportation of hepatitis E virus capsids, highlighting its significance in early stages of HEV infection. (Zheng et al., 2010)

Oxy-Fuel Combustion of Pulverized Fuels: Combustion Fundamentals and Modeling

  • Overview : This paper reviews the fundamentals and modeling of oxy-fuel combustion of pulverized fuels (PF), emphasizing its role in CO2 capture from power plants. (Yin & Yan, 2016)

Mechanism of Action

PF9238 is an inhibitor of beta-secretase I . Beta-secretase I is an enzyme involved in the processing of the amyloid precursor protein, a process that leads to the formation of amyloid beta, a substance found in the brain plaques of people with Alzheimer’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound PF9238 involves the reaction of two starting materials, A and B, followed by several purification steps to obtain the final product.", "Starting Materials": [ "Starting material A: 2-chloro-5-nitrobenzoic acid", "Starting material B: 3-amino-4-methylbenzoic acid" ], "Reaction": [ "Step 1: Starting material A is converted to its acid chloride derivative by reaction with thionyl chloride in the presence of pyridine.", "Step 2: The acid chloride derivative of A is then reacted with starting material B in the presence of a base such as triethylamine to form the desired product.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system.", "Step 4: The purified product is further characterized by analytical techniques such as NMR and mass spectroscopy to confirm its identity." ] }

CAS RN

1621585-17-8

Molecular Formula

C18H19F2N3O2S

Molecular Weight

379.43

IUPAC Name

(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methylisoxazol-5-yl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-amine

InChI

InChI=1S/C18H19F2N3O2S/c1-9-5-16(25-23-9)15-7-13-10(2)26-17(21)22-18(13,8-24-15)12-4-3-11(19)6-14(12)20/h3-6,10,13,15H,7-8H2,1-2H3,(H2,21,22)/t10-,13+,15-,18-/m1/s1

InChI Key

HVEVDFRWOQHAPJ-CKMNQQOVSA-N

SMILES

[H][C@@]12[C@@](CO[C@@H](C3=CC(C)=NO3)C2)(C4=CC=C(F)C=C4F)N=C(N)S[C@@H]1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF9238;  PF-9238;  PF 9238

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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